

An In-depth Technical Guide to the Molecular Structure of 4-Nitrophthalic Anhydride

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Compound of Interest

Compound Name: 4-Nitrophthalic anhydride

Cat. No.: B141840

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Nitrophthalic anhydride**. The information is curated for professionals in the fields of chemical research, drug development, and materials science who require detailed structural and procedural data.

Molecular Structure and Properties

4-Nitrophthalic anhydride, with the IUPAC name 5-nitro-2-benzofuran-1,3-dione, is a key synthetic intermediate.^[1] Its molecular structure is characterized by a phthalic anhydride core with a nitro group attached to the aromatic ring at the 4-position. This electron-withdrawing nitro group significantly influences the chemical reactivity of the molecule.

General Properties

The general chemical and physical properties of **4-Nitrophthalic anhydride** are summarized in the table below.

Property	Value
CAS Number	5466-84-2[2][3]
Molecular Formula	C ₈ H ₃ NO ₅ [2][4]
Molecular Weight	193.11 g/mol [2]
Appearance	Off-white to light yellow-brown powder[3]
Melting Point	116-120 °C[2]
Solubility	Soluble in hot alcohol, hot acetic acid, and acetone; insoluble in water.[3]
InChI Key	MMVIDXVHQANYAE-UHFFFAOYSA-N
SMILES	O=--INVALID-LINK--c1ccc2C(=O)OC(=O)c2c1

Structural Details: Bond Lengths and Angles

Precise experimental determination of the crystal structure of **4-Nitrophthalic anhydride** is not readily available in the public domain. However, a theoretical study using ab initio molecular orbital methods at the G3 level has provided optimized geometric parameters. The calculated bond lengths and angles from this study are presented below. It is important to note that these are computed values and may differ slightly from experimental data.

Table 1: Calculated Bond Lengths of **4-Nitrophthalic Anhydride**

Bond	Bond Length (Å)
C1-C2	1.395
C2-C3	1.389
C3-C4	1.391
C4-C5	1.390
C5-C6	1.396
C6-C1	1.394
C1-C7	1.478
C2-C8	1.477
C7-O1	1.202
C7-O3	1.365
C8-O2	1.202
C8-O3	1.365
C4-N1	1.475
N1-O4	1.221
N1-O5	1.221

Note: Atom numbering corresponds to the IUPAC standard for the phthalic anhydride ring system, starting from the carbon attached to the anhydride group and proceeding around the ring. C7 and C8 are the carbonyl carbons. The nitro group is on C4.

Table 2: Calculated Bond Angles of **4-Nitrophthalic Anhydride**

Angle	Bond Angle (°)
C6-C1-C2	119.9
C1-C2-C3	120.1
C2-C3-C4	120.0
C3-C4-C5	119.9
C4-C5-C6	120.1
C5-C6-C1	119.9
C2-C1-C7	129.8
C6-C1-C7	109.8
C1-C2-C8	109.8
C3-C2-C8	129.8
O1-C7-O3	121.5
O1-C7-C1	128.9
O3-C7-C1	109.6
O2-C8-O3	121.5
O2-C8-C2	128.9
O3-C8-C2	109.6
C7-O3-C8	111.8
C3-C4-N1	119.5
C5-C4-N1	119.5
O4-N1-O5	124.3
C4-N1-O4	117.8
C4-N1-O5	117.8

Spectroscopic Data

While comprehensive, experimentally validated spectra for **4-Nitrophthalic anhydride** are not consistently published, data for its immediate precursor, 4-nitrophthalic acid, is available and provides a close reference. The key distinguishing features in the anhydride's spectra would be the characteristic anhydride carbonyl stretches in the IR and the distinct chemical shifts of the carbonyl carbons in the ^{13}C NMR.

Table 3: Anticipated Spectroscopic Features of **4-Nitrophthalic Anhydride**

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	Aromatic Protons	~ 8.0 - 9.0 ppm
^{13}C NMR	Carbonyl Carbons	~ 160 - 170 ppm
Aromatic Carbons	~ 120 - 155 ppm	
IR	Anhydride C=O Stretch (asymmetric)	~ 1850 - 1800 cm^{-1}
Anhydride C=O Stretch (symmetric)	~ 1790 - 1740 cm^{-1}	
C-O-C Stretch	~ 1300 - 1200 cm^{-1}	
NO_2 Stretch (asymmetric)	~ 1550 - 1500 cm^{-1}	
NO_2 Stretch (symmetric)	~ 1360 - 1300 cm^{-1}	

Experimental Protocols

4-Nitrophthalic anhydride can be synthesized through several routes. Two common laboratory-scale preparations are detailed below.

Synthesis from 4-Nitrophthalic Acid

This method involves the dehydration of 4-nitrophthalic acid using a dehydrating agent such as acetic anhydride.^[5]

Materials:

- 4-Nitrophthalic acid (21.1 g)
- Acetic anhydride (50.0 g)
- Chloroform (for recrystallization)

Procedure:

- A mixture of 21.1 g of 4-nitrophthalic acid and 50.0 g of acetic anhydride is heated at reflux for 6 hours.[\[5\]](#)
- After the reflux period, acetic acid is removed by distillation at atmospheric pressure.[\[5\]](#)
- The excess acetic anhydride is then removed by distillation under reduced pressure (15 mm Hg), ensuring the flask temperature does not exceed 120°C.[\[5\]](#)
- This yields a quantitative amount of crude **4-Nitrophthalic anhydride** with a melting point of 114-116°C.[\[5\]](#)
- The crude product is recrystallized from chloroform to afford a 93% yield of pure **4-Nitrophthalic anhydride** with a melting point of 123-124°C.[\[5\]](#)

Synthesis from 4-Nitrophthalimide

This procedure involves the hydrolysis of 4-nitrophthalimide to the corresponding dicarboxylic acid, followed by in-situ dehydration.[\[6\]](#)

Materials:

- 4-Nitrophthalimide
- Sodium hydroxide solution
- Nitric acid
- Ether

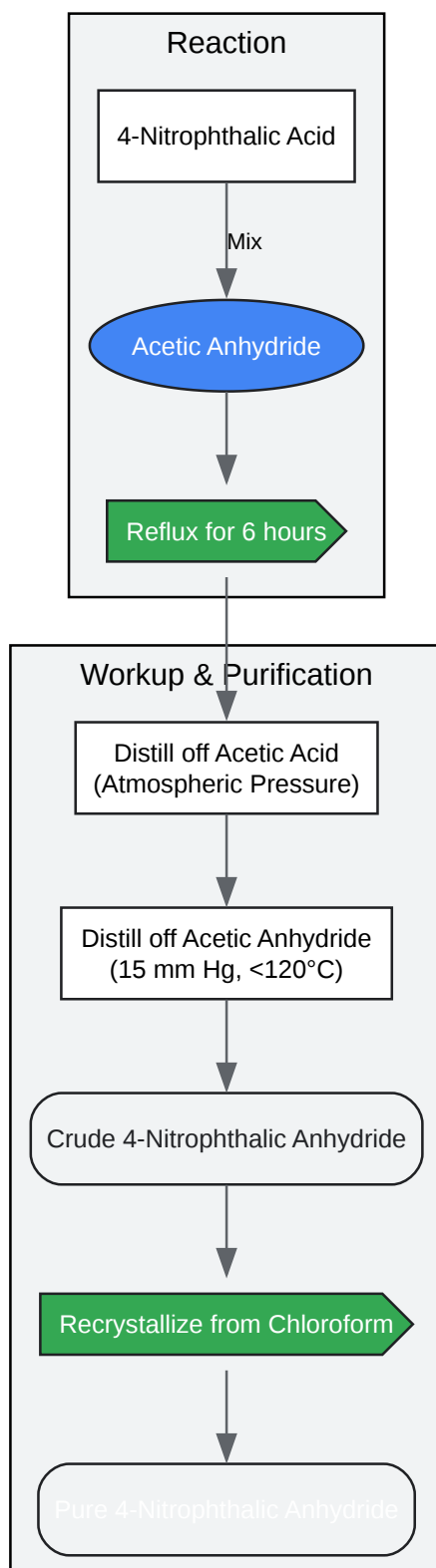
Procedure:

- 4-Nitrophthalimide is added to a sodium hydroxide solution.[6]
- The mixture is heated to boiling and maintained at a boil for 15 minutes to facilitate hydrolysis.[6]
- The solution is then cooled, and the pH is adjusted to 6-8 using nitric acid.[6]
- Additional nitric acid is added, and the solution is boiled for another 5 minutes.[6]
- After cooling, the solution is filtered. The filtrate is extracted with ether.[6]
- The ether extract is dried, and the ether is subsequently evaporated to precipitate the **4-Nitrophthalic anhydride** crystals.[6]
- This method can yield up to 95% of the final product.[6]

Visualizations

Experimental Workflow: Synthesis from 4-Nitrophthalic Acid

The following diagram illustrates the key steps in the synthesis of **4-Nitrophthalic anhydride** starting from 4-nitrophthalic acid.

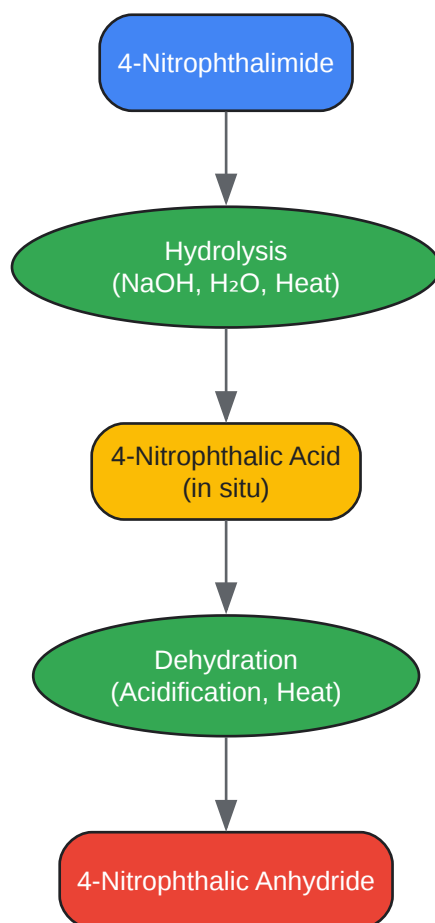


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Caption: Synthesis workflow for **4-Nitrophthalic anhydride** from 4-nitrophthalic acid.

Logical Relationship: Precursors and Product

This diagram shows the relationship between the starting materials, intermediate, and the final product in the two-step synthesis from 4-nitrophthalimide.



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Caption: Synthetic relationship from 4-nitrophthalimide to **4-Nitrophthalic anhydride**.

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